9-Chlorobenzo[h]isoquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chlorobenzo[h]isoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C16H8ClNO. It belongs to the class of heterocyclic aromatic compounds, specifically benzo[h]isoquinolines. This compound is characterized by the presence of a chlorine atom at the 9th position and an aldehyde group at the 6th position on the benzo[h]isoquinoline skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chlorobenzo[h]isoquinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack reaction, which involves the formation of a formyl chloride intermediate using phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This intermediate then reacts with the benzo[h]isoquinoline derivative to form the desired aldehyde .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed:
Oxidation: 9-Chlorobenzo[h]isoquinoline-6-carboxylic acid.
Reduction: 9-Chlorobenzo[h]isoquinoline-6-methanol.
Substitution: Various substituted benzo[h]isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
9-Chlorobenzo[h]isoquinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Chlorobenzo[h]isoquinoline-6-carbaldehyde varies depending on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Benzo[h]quinoline: A nitrogenous tricyclic planar heterocyclic compound known for its corrosion inhibition properties.
9-Chlorobenzo[h]quinoline: Similar structure but lacks the aldehyde group at the 6th position.
Uniqueness: 9-Chlorobenzo[h]isoquinoline-6-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the benzo[h]isoquinoline skeleton. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
919293-16-6 |
---|---|
Molecular Formula |
C14H8ClNO |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
9-chlorobenzo[h]isoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H8ClNO/c15-11-1-2-12-10(8-17)5-9-3-4-16-7-14(9)13(12)6-11/h1-8H |
InChI Key |
WABSLXJVBWKLPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.